2-Acetamido-3,3-dimethylbutanoic acid
Overview
Description
“2-Acetamido-3,3-dimethylbutanoic acid” is a compound with the molecular formula C8H15NO3 . It is also known by other names such as Ac-Tle-OH and Methyl Carbonyl L-tert Leucine . The compound has a molecular weight of 173.21 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-2-acetamido-3,3-dimethylbutanoic acid . The InChI code is 1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)
. The compound has a computed canonical SMILES of CC(=O)NC(C(=O)O)C(C)(C)C
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.21 g/mol . It has a computed XLogP3-AA of 0.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 173.10519334 g/mol . The topological polar surface area is 66.4 Ų . The compound has a heavy atom count of 12 .
Scientific Research Applications
Synthesis of Intermediates in Neotame Production
2-Acetamido-3,3-dimethylbutanoic acid is crucial in the synthesis of intermediates for producing the high-intensity sweetener Neotame. Yu-jun (2009) and Tanielyan and Augustine (2012) detailed methods for synthesizing 3,3-Dimethylbutyraldehyde (DMBD) from 2-Acetamido-3,3-dimethylbutanoic acid, which is an important step in Neotame production. Their research highlights the importance of cost-effective and efficient synthesis methods in the sweetener industry Yu-jun (2009), Tanielyan and Augustine (2012).
Magnetic Resonance Imaging
Flavell et al. (2015) explored the use of N-(2-Acetamido)-2-aminoethanesulfonic acid, a derivative of 2-Acetamido-3,3-dimethylbutanoic acid, in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This research demonstrates the potential of 2-Acetamido-3,3-dimethylbutanoic acid derivatives in advanced medical imaging techniques Flavell et al. (2015).
Glycosylation Processes
Qiu, Garden, and Fairbanks (2022) described a method for direct conversion of unprotected 2-acetamido sugars into oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride. This process facilitates the formation of 1,2-trans glycosides and 1,2-trans linked disaccharides, showcasing the role of 2-Acetamido-3,3-dimethylbutanoic acid in complex carbohydrate chemistry Qiu, Garden, & Fairbanks (2022).
Anticonvulsant Research
Camerman et al. (2005) studied the structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, revealing their potential as anticonvulsant agents. Their findings provide insight into the structural requirements for anticonvulsant activity in compounds related to 2-Acetamido-3,3-dimethylbutanoic acid Camerman et al. (2005).
Photopolymerization in Polymer Chemistry
Yu et al. (2008) investigated the photodimerization of N-alkyl-3,4-dimethylmaleimides, including N-(2-acetamido)ethyl-3,4-dimethylmaleimide, for use in creating crosslinks in polymers. Their work adds to the understanding of 2-Acetamido-3,3-dimethylbutanoic acid's role in polymer chemistry Yu et al. (2008).
Synthesis of Novel Amino Acid Derivatives
King et al. (2011) explored the synthesis of primary amino acid derivatives using compounds including 2-amino-3,3-dimethylbutanamide, demonstrating the versatility of 2-Acetamido-3,3-dimethylbutanoic acid in creating potent anticonvulsants with pain-attenuating properties King et al. (2011).
Safety And Hazards
properties
IUPAC Name |
2-acetamido-3,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPXAQGLXQAVTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3,3-dimethylbutanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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